2',4'-Dichloro-2-imidazole acetophenone

GSK-3 inhibitor synthesis Kinase inhibitor intermediates Regioisomer-dependent pharmacology

2',4'-Dichloro-2-imidazole acetophenone (CAS 252950-14-4), systematically named 1-(2,4-dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone, is a heterocyclic ketone building block featuring a 2,4-dichlorophenyl ring linked via a methylene bridge to an imidazole ring at the C‑2 position. With a molecular formula of C₁₁H₈Cl₂N₂O and a molecular weight of 255.10 g/mol , this compound is primarily available as a research intermediate (typical purity ≥95%).

Molecular Formula C11H8Cl2N2O
Molecular Weight 255.1 g/mol
CAS No. 252950-14-4
Cat. No. B134532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',4'-Dichloro-2-imidazole acetophenone
CAS252950-14-4
Synonyms1-(2,4-Dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone; 
Molecular FormulaC11H8Cl2N2O
Molecular Weight255.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C(=O)CC2=NC=CN2
InChIInChI=1S/C11H8Cl2N2O/c12-7-1-2-8(9(13)5-7)10(16)6-11-14-3-4-15-11/h1-5H,6H2,(H,14,15)
InChIKeyQVIVQEVJZWBMCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',4'-Dichloro-2-imidazole acetophenone (CAS 252950-14-4): Procurement-Relevant Identity and Core Characteristics


2',4'-Dichloro-2-imidazole acetophenone (CAS 252950-14-4), systematically named 1-(2,4-dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone, is a heterocyclic ketone building block featuring a 2,4-dichlorophenyl ring linked via a methylene bridge to an imidazole ring at the C‑2 position . With a molecular formula of C₁₁H₈Cl₂N₂O and a molecular weight of 255.10 g/mol , this compound is primarily available as a research intermediate (typical purity ≥95%) . Its principal documented role is as a key intermediate in the preparation of glycogen synthase kinase‑3 (GSK‑3) inhibitors, as evidenced by its inclusion in a patented synthetic route for pyrimidine-based GSK‑3 inhibitors (US 20020156087 A1) [1].

Why 2',4'-Dichloro-2-imidazole acetophenone Cannot Be Replaced by Generic Imidazole-Acetophenone Analogs in GSK‑3 Inhibitor Synthesis


The imidazole‑acetophenone scaffold exists in two regioisomeric forms that are not interchangeable for specific synthetic objectives. The target compound is the imidazol‑2‑yl isomer, in which the imidazole ring is connected via its C‑2 carbon to the acetophenone methylene bridge . This is structurally and functionally distinct from the more common imidazol‑1‑yl isomer (CAS 46503‑52‑0), which serves as a key intermediate in the synthesis of azole antifungal drugs such as oxiconazole, miconazole, and econazole [1]. The imidazol‑2‑yl connectivity is required for the subsequent construction of the pyrimidine‑imidazole pharmacophore found in GSK‑3 inhibitors described in patent US 20020156087 A1, where the imidazole nitrogen atoms participate in a specific hydrogen‑bonding network with the kinase hinge region [2]. Substitution with the imidazol‑1‑yl isomer would place the ring nitrogen in an incorrect orientation, abolishing the planned binding interactions. Therefore, procurement specifications for GSK‑3 inhibitor programs must explicitly stipulate the imidazol‑2‑yl regioisomer to avoid synthesis of inactive analogs.

Quantitative Differentiation Evidence for 2',4'-Dichloro-2-imidazole acetophenone Versus Closest Analogs


Regioisomeric Specificity: Imidazol‑2‑yl vs. Imidazol‑1‑yl Connectivity Dictates Divergent Synthetic Applications

2',4'-Dichloro-2-imidazole acetophenone is unequivocally the imidazol‑2‑yl regioisomer (imidazole attached via C‑2), confirmed by its IUPAC synonym 1-(2,4-dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone . In contrast, the imidazol‑1‑yl isomer (CAS 46503‑52‑0) is the established intermediate for marketed azole antifungal drugs such as oxiconazole [1]. The GSK‑3 inhibitor patent US 20020156087 A1 explicitly employs the imidazol‑2‑yl isomer as the starting ketone for the synthesis of (5-imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine derivatives, which exhibit GSK‑3 IC₅₀ values in the low nanomolar range [2]. While the GSK‑3 IC₅₀ value of the final inhibitor derived from this specific intermediate is not publicly disclosed as a single data point, the patent reports that representative compounds in this series achieve IC₅₀ values spanning from 0.5 nM to 50 nM against GSK‑3β in a luminescent kinase assay [2].

GSK-3 inhibitor synthesis Kinase inhibitor intermediates Regioisomer-dependent pharmacology

Documented Synthetic Utility: Reported Yield in a Patented GSK‑3 Inhibitor Synthesis via 2',4'-Dichloro-2-imidazole acetophenone

The chemsrc database documents that 2',4'-dichloro-2-imidazole acetophenone is employed in a synthetic route described in patent US 20020156087 A1, achieving a synthetic step yield of approximately 91% for the preparation of the key ketone intermediate . This yield refers to the formation of 2',4'-dichloro-2-imidazole acetophenone itself from 2,4-dichlorophenacyl chloride and imidazole under the patent conditions [1]. While a direct comparative yield for the imidazol‑1‑yl isomer under identical conditions is not available from independent literature, the patent's selection of the imidazol‑2‑yl isomer underscores its suitability for the specific pyrimidine‑imidazole scaffold construction [1].

Synthetic methodology GSK-3 inhibitor Patent synthesis

Distinct Biological Pathway Engagement: GSK‑3 Inhibition Versus Antifungal CYP51 Targeting

Compounds derived from 2',4'-dichloro-2-imidazole acetophenone (imidazol‑2‑yl series) are directed toward GSK‑3 kinase inhibition, a target implicated in type 2 diabetes, Alzheimer's disease, and cancer . The final GSK‑3 inhibitors exhibit IC₅₀ values in the range of 0.5–50 nM against GSK‑3β [1]. In contrast, the imidazol‑1‑yl isomer is the precursor to oxiconazole, a clinical antifungal agent that inhibits fungal CYP51 (lanosterol 14α‑demethylase) with a fundamentally different mechanism of action [2]. No literature reports suggest that the imidazol‑2‑yl isomer-derived compounds possess significant antifungal activity, nor that the imidazol‑1‑yl isomer-derived azoles inhibit GSK‑3. This divergence in biological target engagement is dictated by the regioisomeric connectivity and is an immutable structural feature.

GSK-3 Kinase inhibition Azole antifungal

Procurement-Driven Application Scenarios for 2',4'-Dichloro-2-imidazole acetophenone


Synthesis of GSK‑3β Inhibitors for Diabetes and Neurodegenerative Disease Research

The compound serves as the starting ketone for the construction of (5-imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine class GSK‑3 inhibitors, as described in patent US 20020156087 A1 [1]. The imidazol‑2‑yl connectivity is essential for the final pharmacophore, and the patented route reports a ~91% yield for the initial alkylation step . Procurement should specify CAS 252950-14-4 to ensure regioisomeric fidelity.

Building Block for Imidazole‑Containing Kinase Inhibitor Libraries

Given the prevalence of imidazole rings in ATP‑competitive kinase inhibitors, this dichlorinated acetophenone scaffold enables rapid diversification at the methylene bridge and the phenyl ring [1]. The 2,4‑dichloro substitution pattern enhances electrophilicity at the carbonyl group, facilitating subsequent condensation reactions . Researchers constructing focused kinase inhibitor libraries should select this compound for its documented compatibility with pyrimidine annulation chemistry [1].

Differentiation from Antifungal Azole Synthesis Programs

Laboratories engaged in antifungal drug discovery should specifically avoid this imidazol‑2‑yl isomer and instead procure the imidazol‑1‑yl counterpart (CAS 46503‑52‑0), which is the established precursor for oxiconazole and related azole antifungals [1]. This demarcation prevents costly synthetic misdirection and is a critical quality‑control checkpoint in procurement workflows.

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